molecular formula C8H12N2O B13836712 2-Hexenamide, 2-cyano-5-methyl-

2-Hexenamide, 2-cyano-5-methyl-

Cat. No.: B13836712
M. Wt: 152.19 g/mol
InChI Key: JYXALHBTQPXYHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexenamide, 2-cyano-5-methyl- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of 2-Hexenamide, 2-cyano-5-methyl- may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions: 2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hexenamide, 2-cyano-5-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: As an impurity in pregabalin synthesis, it is important for quality control and safety assessments.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with molecular targets through its cyano and amide functional groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Hexenamide, 2-cyano-5-methyl- is unique due to its specific structure, which combines a cyano group and an amide group on a hexenamide backbone.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-cyano-5-methylhex-2-enamide

InChI

InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11)

InChI Key

JYXALHBTQPXYHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(C#N)C(=O)N

Origin of Product

United States

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